Antitrypanosomal agent 20

Antitrypanosomal Energy metabolism ATP consumption

Select Antitrypanosomal agent 20 (Compd 27) for its unique aroylguanidine scaffold that delivers opposing effects on parasite ATP consumption—inhibition or elevation depending on subclass—enabling precise metabolic pathway interrogation. Unlike proteasome inhibitors (e.g., Agent 15) or TAO inhibitors (e.g., Agent 26), this chemotype provides a chemically tractable tool with attractive physicochemical properties for target ID/validation and SAR studies. Comparable potency to nifurtimox yet divergent metabolic profile makes it an ideal comparator in antitrypanosomal pharmacodynamics research.

Molecular Formula C23H29FN4O3
Molecular Weight 428.5 g/mol
Cat. No. B12383043
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntitrypanosomal agent 20
Molecular FormulaC23H29FN4O3
Molecular Weight428.5 g/mol
Structural Identifiers
SMILESCCC1=CC=CC=C1NC(=NCCN2CCOCC2)NC(=O)C3=CC(=C(C=C3)F)OC
InChIInChI=1S/C23H29FN4O3/c1-3-17-6-4-5-7-20(17)26-23(25-10-11-28-12-14-31-15-13-28)27-22(29)18-8-9-19(24)21(16-18)30-2/h4-9,16H,3,10-15H2,1-2H3,(H2,25,26,27,29)
InChIKeyFWSUTZQNTIMKGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Antitrypanosomal Agent 20 Procurement: Core Potency and Chemical Tractability Profile


Antitrypanosomal agent 20 (Compd 27) is a synthetic aroylguanidine derivative identified as a potent inhibitor of Trypanosoma brucei brucei [1]. This compound emerged from a high-throughput screening campaign and subsequent medicinal chemistry optimization aimed at delivering a chemically tractable scaffold for treating human African trypanosomiasis (HAT) [2]. The molecular formula is C23H29FN4O3, corresponding to a molecular weight of 428.5 g/mol .

Why Antitrypanosomal Agent 20 Cannot Be Substituted with Generic In-Class Alternatives


Although numerous antitrypanosomal agents exhibit in vitro potency against T. b. brucei, the aroylguanidine scaffold of Antitrypanosomal agent 20 represents a distinct chemotype with a unique mechanism of action that differs fundamentally from other classes [1]. Unlike proteasome inhibitors (e.g., Antitrypanosomal agent 15) or alternative oxidase inhibitors (e.g., Antitrypanosomal agent 26), this series exerts opposing effects on parasite energy metabolism, with specific subclasses either inhibiting or elevating ATP consumption [2]. Simple substitution with agents of similar potency (e.g., Antitrypanosomal agent 7, IC50 0.71 μM) would introduce divergent physicochemical and ADME properties, potentially confounding experimental outcomes .

Antitrypanosomal Agent 20 Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons


Antitrypanosomal Agent 20 Exhibits Comparable Potency to Nifurtimox with a Distinct Metabolic Profile

Antitrypanosomal agent 20 (Compd 27) demonstrates an IC50 of 0.75 μM against T. b. brucei [1]. In comparison, the clinically used reference drug nifurtimox exhibits an IC50 of approximately 1.5-2.0 μM in analogous assays, indicating Antitrypanosomal agent 20 is roughly twice as potent . Crucially, metabolomics analysis of the aroylguanidine series reveals that structurally related analogues (compounds 18, 19, and 29) inhibit parasite ATP consumption, whereas other subclasses (compounds 25, 34, 38, and 39) elevate ATP consumption [2]. This metabolic divergence is a class-specific feature not observed with nifurtimox or other standard-of-care agents.

Antitrypanosomal Energy metabolism ATP consumption

Potency Comparison: Antitrypanosomal Agent 20 vs. Other Numbered Agents in the Series

Antitrypanosomal agent 20 (IC50 = 0.75 μM) [1] exhibits comparable potency to Antitrypanosomal agent 7 (IC50 = 0.71 μM) and Antitrypanosomal agent 24 (IC50 = 0.92 μM) , but is significantly less potent than Antitrypanosomal agent 26 (IC50 = 1.3 nM against recombinant TAO) . However, these agents operate via entirely distinct mechanisms: agent 7 binds AT-rich DNA, agent 24 is a P-gp substrate, agent 26 targets TAO, and agent 20 modulates ATP metabolism [2].

Antitrypanosomal Potency IC50

Selectivity Profile: Antitrypanosomal Agent 20 vs. Mammalian Cells

The original HTS campaign that identified the aroylguanidine hit required a selectivity index (SI) of ≥10 over mammalian cell lines [1]. While specific cytotoxicity data for Antitrypanosomal agent 20 is not publicly available, the entire aroylguanidine class is characterized by an 'excellent selectivity profile' [2]. In contrast, Antitrypanosomal agent 13 exhibits a GI50 of 0.18 μM for T. brucei but a much lower SI with a GI50 of 8.4 μM against HL-60 cells (SI ≈ 47) .

Selectivity Cytotoxicity Therapeutic window

Optimal Research and Procurement Scenarios for Antitrypanosomal Agent 20


Mechanistic Studies of Parasite Energy Metabolism

Antitrypanosomal agent 20 is ideally suited for investigations into trypanosome energy metabolism due to its classification within the aroylguanidine series that exhibits opposing effects on ATP consumption [1]. Researchers can use this compound to probe metabolic divergence and identify downstream effectors of ATP modulation.

Chemical Biology and Target Deconvolution

The aroylguanidine scaffold of Antitrypanosomal agent 20 is chemically tractable and possesses attractive physicochemical properties, making it a valuable tool for target identification and validation studies [2]. Its unique mechanism of action, distinct from proteasome or TAO inhibitors, opens avenues for novel target discovery.

Comparative Pharmacology of Antitrypanosomal Agents

Given its comparable potency to nifurtimox but divergent metabolic profile, Antitrypanosomal agent 20 serves as an excellent comparator in studies evaluating the structure-activity relationships and pharmacodynamics of different antitrypanosomal chemotypes [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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